molecular formula C20H17N3O3S2 B254667 3-hydroxy-5-phenyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-5-phenyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B254667
M. Wt: 411.5 g/mol
InChI Key: IEJPJGMQUSAAPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-5-phenyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as TDZD-8 and has been extensively studied for its ability to inhibit glycogen synthase kinase-3β (GSK-3β), a key enzyme involved in several signaling pathways.

Mechanism of Action

TDZD-8 is a potent inhibitor of GSK-3β, which is involved in several signaling pathways. Inhibition of GSK-3β leads to the activation of downstream signaling pathways, which are involved in various cellular processes such as cell proliferation, differentiation, and survival. TDZD-8 has been shown to inhibit GSK-3β activity by binding to the ATP-binding site of the enzyme.
Biochemical and Physiological Effects:
TDZD-8 has been shown to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. TDZD-8 has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. Additionally, TDZD-8 has been shown to improve insulin sensitivity and glucose metabolism, making it a potential therapeutic agent for diabetes.

Advantages and Limitations for Lab Experiments

One of the major advantages of TDZD-8 is its specificity towards GSK-3β, which makes it a valuable tool for studying the role of GSK-3β in various disease conditions. However, one of the limitations of TDZD-8 is its low solubility in water, which can pose challenges in its use in in vitro and in vivo experiments.

Future Directions

There are several future directions for the study of TDZD-8. One of the potential applications of TDZD-8 is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. TDZD-8 has also been shown to exhibit anti-viral activity, making it a potential therapeutic agent for viral infections. Additionally, TDZD-8 has been shown to enhance the efficacy of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
Conclusion:
In conclusion, TDZD-8 is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TDZD-8 exhibits specific inhibition of GSK-3β, which makes it a valuable tool for studying the role of GSK-3β in various disease conditions. TDZD-8 has several potential therapeutic applications, including anti-inflammatory, anti-tumor, and neuroprotective effects. Further research is needed to fully understand the potential of TDZD-8 in the treatment of various disease conditions.

Synthesis Methods

TDZD-8 can be synthesized using a multi-step reaction sequence starting from commercially available starting materials. The synthesis involves the formation of a thiadiazole ring, which is then coupled with a pyrrolone ring to form the final product. The synthesis of TDZD-8 is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

TDZD-8 has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects. TDZD-8 has also been shown to improve insulin sensitivity and glucose metabolism, making it a potential therapeutic agent for diabetes.

properties

Product Name

3-hydroxy-5-phenyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C20H17N3O3S2

Molecular Weight

411.5 g/mol

IUPAC Name

4-hydroxy-2-phenyl-1-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C20H17N3O3S2/c1-11(2)18-21-22-20(28-18)23-15(12-7-4-3-5-8-12)14(17(25)19(23)26)16(24)13-9-6-10-27-13/h3-11,15,25H,1-2H3

InChI Key

IEJPJGMQUSAAPD-UHFFFAOYSA-N

SMILES

CC(C)C1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=CC=C4

Canonical SMILES

CC(C)C1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=CC=C4

Origin of Product

United States

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